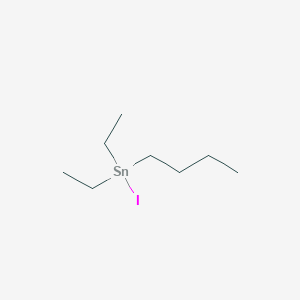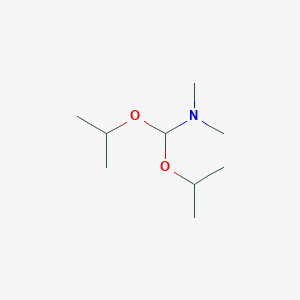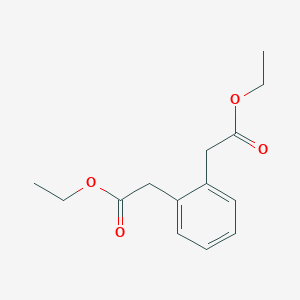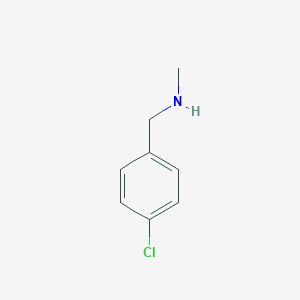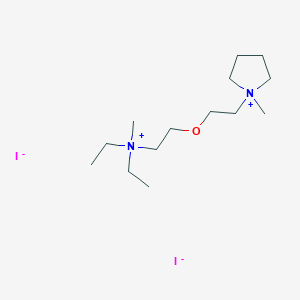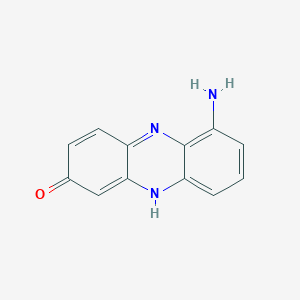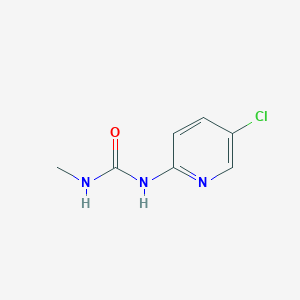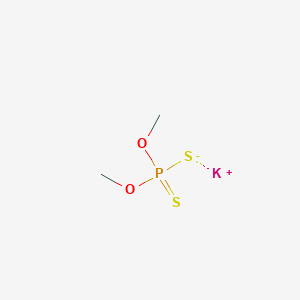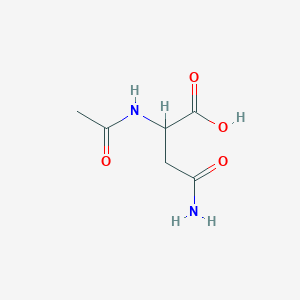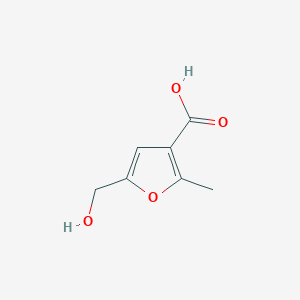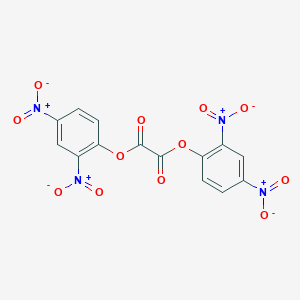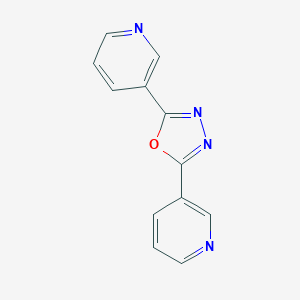
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. BPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In
作用機序
The mechanism of action of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the coordination of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole with metal ions, which leads to the formation of a complex that can interact with biological molecules. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to bind to copper(II) ions, which can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately resulting in cell death.
生化学的および生理学的効果
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and context of its use. In vitro studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit fungal growth. In vivo studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of applications, including medicinal chemistry, materials science, and analytical chemistry. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify, making it accessible to researchers with different levels of expertise. However, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has some limitations, including its potential toxicity and limited solubility in water, which can make it challenging to work with in certain contexts.
将来の方向性
There are many potential future directions for research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, including the development of new synthetic methods, the exploration of its biological activity in different contexts, and the optimization of its properties for specific applications. Some possible areas of future research include the use of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole as a fluorescent probe for the detection of other biomolecules, the synthesis of new 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole derivatives with improved solubility and biological activity, and the development of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole-based materials with novel properties.
Conclusion
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is a versatile and promising compound that has attracted significant attention in the scientific community. Its unique chemical and biological properties make it a valuable tool for researchers in various fields, and its potential applications are numerous. As research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole continues to advance, it is likely that new and exciting discoveries will be made, further expanding our understanding of this fascinating compound.
合成法
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-pyridyl hydrazine with malononitrile, the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate, and the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate and acetic anhydride. The most commonly used method involves the reaction of 3-pyridyl hydrazine with malononitrile in the presence of a catalyst, such as triethylamine or piperidine. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit anticancer, antibacterial, and antifungal activity. In materials science, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and amino acids.
特性
CAS番号 |
15420-57-2 |
|---|---|
製品名 |
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole |
分子式 |
C12H8N4O |
分子量 |
224.22 g/mol |
IUPAC名 |
2,5-dipyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |
InChIキー |
DTUMGCJGZSNWCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
その他のCAS番号 |
15420-57-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



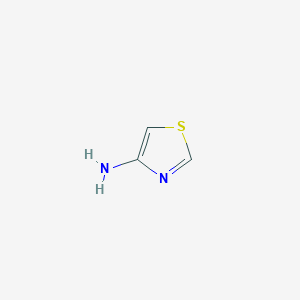
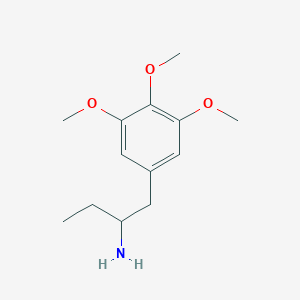
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
